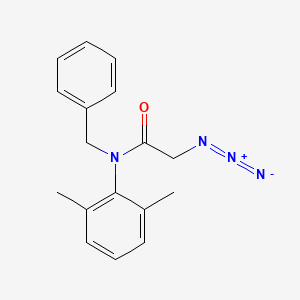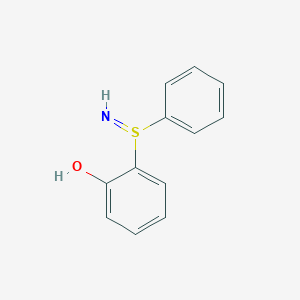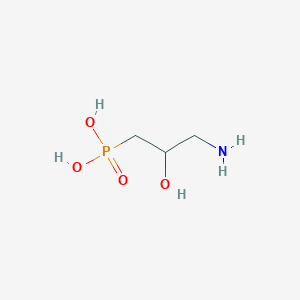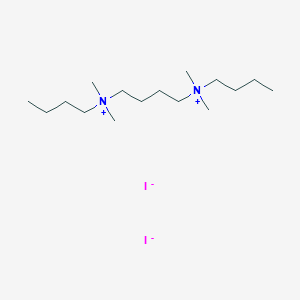![molecular formula C12H18N2S B14220792 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine CAS No. 830321-08-9](/img/structure/B14220792.png)
2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine is a chemical compound that belongs to the class of heterocyclic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an oct-1-en-1-yl group attached to the sulfur atom, which is further connected to the pyrimidine ring. Pyrimidines are widely recognized for their presence in nucleic acids (DNA and RNA) and their significant role in various biological processes.
Métodos De Preparación
The synthesis of 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with oct-1-en-1-yl halides in the presence of a base such as potassium carbonate. The reaction typically occurs at room temperature and yields the desired product in good yields (68-90%) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oct-1-en-1-yl group can be replaced by other nucleophiles such as amines or alcohols. Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, platinum).
Aplicaciones Científicas De Investigación
2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for the development of new materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine can be compared with other similar compounds, such as:
2-[(Oct-1-en-1-yl)sulfanyl]pyridine: This compound has a pyridine ring instead of a pyrimidine ring, which may result in different chemical and biological properties.
2-[(Oct-1-en-1-yl)sulfanyl]thiophene: This compound contains a thiophene ring, which is a five-membered heterocyclic ring with a sulfur atom, leading to distinct reactivity and applications.
2-[(Oct-1-en-1-yl)sulfanyl]benzimidazole: This compound has a benzimidazole ring, which is a fused bicyclic ring system containing nitrogen atoms, offering unique biological activities.
Propiedades
Número CAS |
830321-08-9 |
|---|---|
Fórmula molecular |
C12H18N2S |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
2-oct-1-enylsulfanylpyrimidine |
InChI |
InChI=1S/C12H18N2S/c1-2-3-4-5-6-7-11-15-12-13-9-8-10-14-12/h7-11H,2-6H2,1H3 |
Clave InChI |
FFYGZLXEWKOSKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CSC1=NC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)

![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)

![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)



silane](/img/structure/B14220766.png)
![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)

